N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(21-14-7-8-16-17(11-14)24-12-23-16)13-4-3-5-15(10-13)25-18-6-1-2-9-20-18/h1-11H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINAXDWCMPYDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
N-(Benzo[d]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide consists of three primary components:
- A benzamide core (C₆H₅CONH–).
- A benzo[d]dioxol-5-yl group (–C₆H₃O₂–) attached to the amide nitrogen.
- A pyridin-2-yloxy substituent (–O–C₅H₄N) at the 3-position of the benzamide ring.
The synthesis requires precise sequential functionalization to assemble these components. Below, we analyze established routes and their variations.
Stepwise Synthesis of N-(Benzo[d]dioxol-5-yl)-3-(Pyridin-2-yloxy)Benzamide
Preparation of Benzo[d]dioxol-5-amine
The benzo[d]dioxole moiety is typically synthesized from catechol derivatives. A patented method involves deuterated catechol intermediates, where catechol is treated with deuterated methylene iodide under basic conditions to form benzo[d]dioxole. For non-deuterated analogs, methylene chloride or dibromomethane is used:
$$
\text{Catechol} + \text{CH}2\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Benzo[d]dioxole} \quad \text{(Yield: 85–92\%)}.
$$
Nitration followed by reduction yields benzo[d]dioxol-5-amine.
Synthesis of 3-(Pyridin-2-yloxy)Benzoic Acid
The pyridinyloxy substituent is introduced via nucleophilic aromatic substitution (SNAr). A reported protocol involves:
- Activation of 3-hydroxybenzoic acid : Protection of the carboxylic acid as a methyl ester (3-methoxybenzoate) using methanol and H₂SO₄.
- Coupling with 2-chloropyridine : The protected hydroxybenzoate reacts with 2-chloropyridine in the presence of K₂CO₃ and a CuI catalyst:
$$
\text{3-MeO-C}6\text{H}4\text{COOMe} + \text{Cl-C}5\text{H}4\text{N} \xrightarrow{\text{CuI, DMF}} \text{3-(Pyridin-2-yloxy)benzoate} \quad \text{(Yield: 70–78\%)}.
$$ - Ester hydrolysis : The methyl ester is cleaved with NaOH to yield 3-(pyridin-2-yloxy)benzoic acid.
Amide Bond Formation
The final step involves coupling 3-(pyridin-2-yloxy)benzoic acid with benzo[d]dioxol-5-amine. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{N-(Benzo[d]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide} \quad \text{(Yield: 65–72\%)}.
$$
Mixed Anhydride Method
Reaction with isobutyl chloroformate generates a reactive intermediate:
$$
\text{Acid} + i\text{-BuOCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Anhydride} \xrightarrow{\text{Amine}} \text{Product} \quad \text{(Yield: 60–68\%)}.
$$
Alternative Synthetic Routes
Ullmann-Type Coupling for Pyridinyloxy Installation
Aryl ethers can be formed via copper-catalyzed coupling between 3-iodobenzoic acid and pyridin-2-ol:
$$
\text{3-I-C}6\text{H}4\text{COOH} + \text{HO-C}5\text{H}4\text{N} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{3-(Pyridin-2-yloxy)benzoic acid} \quad \text{(Yield: 75–80\%)}.
$$
This avoids ester protection/deprotection steps.
One-Pot Sequential Functionalization
A streamlined approach combines nitration, reduction, and coupling in a single reactor:
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Characterization Data :
Challenges and Optimization Strategies
Side Reactions in Amide Coupling
Scaling-Up Considerations
- Cost of Coupling Agents : EDCI/HOBt is cost-prohibitive for large-scale synthesis; mixed anhydride methods are preferred.
- Catalyst Recycling : Copper catalysts in Ullmann reactions can be recovered via filtration.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
Key structural analogs and their pharmacological properties are summarized below:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Bioisosteric Replacements: The pyridin-2-yloxy group in the target compound is replaced by dimethylamino (4f) or acrylonitrile (27) in analogs, altering electronic properties and target affinity. Acetamide linkers (e.g., compound 28) vs. benzamide cores influence solubility and enzyme inhibition profiles .
Synthetic Routes :
- Nickel-catalyzed methods (e.g., 4f) offer moderate yields (71%), while HATU-mediated couplings (e.g., 7b) achieve lower yields (40%) but high purity .
- Chloromethyl-substituted analogs (e.g., B20) require multistep crystallization for purification .
Substitutions on the benzamide ring (e.g., chloromethyl in B20) enhance potency against proprotein convertases .
Physicochemical and Analytical Data Comparison
Table 2: Physicochemical Properties
Key Observations:
- Higher molecular weight analogs (e.g., Q1Y at 502.5 g/mol) incorporate complex scaffolds (e.g., piperidine-indazole), likely improving target specificity .
- Analytical methods vary: HPLC-MS is standard for purity assessment, while chiral centers (e.g., Q1Y) require advanced NMR or X-ray crystallography .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzodioxole ring fused with a pyridin-2-yloxy group and a benzamide moiety. Its structural uniqueness contributes to its diverse biological activities. The IUPAC name is N-(1,3-benzodioxol-5-yl)-3-pyridin-2-yloxybenzamide, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O4 |
| CAS Number | 1797182-77-4 |
| Molecular Weight | 342.33 g/mol |
Antidiabetic Potential
Recent studies have highlighted the potential of benzodioxole derivatives, including this compound, as α-amylase inhibitors . In vitro assays demonstrated significant inhibition of α-amylase, a key enzyme in carbohydrate metabolism. For instance, similar compounds exhibited IC50 values ranging from 0.68 µM to over 150 µM against α-amylase, indicating their potential as antidiabetic agents .
Case Study:
In vivo experiments using streptozotocin-induced diabetic mice showed that certain derivatives could significantly reduce blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This suggests that compounds related to this compound might be promising candidates for developing synthetic antidiabetic drugs.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Research indicates that benzodioxole derivatives can exhibit cytotoxic effects against various cancer cell lines while maintaining safety profiles for normal cells. For example, certain derivatives showed significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| IIa | Cell Line A | 26 |
| IIc | Cell Line B | 65 |
This selective cytotoxicity underlines the necessity for further exploration of these compounds in cancer therapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in metabolic pathways. The exact mechanisms remain under investigation but are believed to involve modulation of signaling pathways critical for cellular function and survival.
Comparison with Similar Compounds
This compound shares structural similarities with other benzodioxole derivatives but exhibits unique biological properties due to its specific substitution pattern. This uniqueness enhances its potential as a lead compound for further drug development.
| Compound Name | Biological Activity |
|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)benzamide | Antidiabetic |
| N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)benzamide | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between benzo[d][1,3]dioxol-5-amine and activated pyridinyloxybenzoyl intermediates. For example, amide bond formation using coupling agents like HOBt/DIEA in DCM (as seen in analogous benzamide syntheses) achieves yields >85% under inert conditions .
- Key Variables : Solvent polarity (e.g., DCM vs. DMF), temperature (room temp vs. reflux), and stoichiometric ratios of reactants significantly impact purity. Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification .
Q. How is structural characterization performed for this compound, and what spectroscopic markers validate its identity?
- Analytical Techniques :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.74–8.09 ppm for benzo[d][1,3]dioxole and pyridinyl groups) and amide carbonyl (δ ~165 ppm in 13C NMR) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ at m/z 395.0702) ensures molecular integrity .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in enzyme inhibition?
- SAR Insights :
- The benzo[d][1,3]dioxole moiety enhances lipophilicity and membrane permeability, critical for targeting intracellular enzymes like deubiquitinases .
- The pyridinyloxy group facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., uPAR inhibitors) .
Q. How can computational modeling predict binding modes of this compound to therapeutic targets?
- Methods :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with receptors (e.g., bacterial PPTase) based on crystallographic data .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., amide carbonyl with Lys residues) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
